3-(3-Azetidinyl)isoquinoline

NK1 receptor Substance P antagonist GPCR binding affinity

3-(3-Azetidinyl)isoquinoline (CAS 2356080-15-2, molecular formula C12H12N2, MW 184.24) is a heterocyclic compound combining an isoquinoline bicyclic core with a four-membered azetidine ring at the 3-position. The azetidine moiety introduces ring strain and a defined sp³ geometry that distinguishes this scaffold from its six-membered piperidine or five-membered pyrrolidine analogs.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Cat. No. B13710754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Azetidinyl)isoquinoline
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC3=CC=CC=C3C=N2
InChIInChI=1S/C12H12N2/c1-2-4-10-8-14-12(5-9(10)3-1)11-6-13-7-11/h1-5,8,11,13H,6-7H2
InChIKeyCGEHWMHUAUOXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Azetidinyl)isoquinoline: Scaffold Overview and Procurement-Relevant Properties


3-(3-Azetidinyl)isoquinoline (CAS 2356080-15-2, molecular formula C12H12N2, MW 184.24) is a heterocyclic compound combining an isoquinoline bicyclic core with a four-membered azetidine ring at the 3-position . The azetidine moiety introduces ring strain and a defined sp³ geometry that distinguishes this scaffold from its six-membered piperidine or five-membered pyrrolidine analogs . The compound's predicted physicochemical properties include a pKa of 9.94±0.40 (calculated), indicating the basic nitrogen centers, a density of 1.162±0.06 g/cm³, and a predicted boiling point of 369.3±22.0 °C . As a research chemical intended for in vitro investigation, 3-(3-azetidinyl)isoquinoline serves as a versatile building block for medicinal chemistry programs targeting CNS disorders, kinase inhibition, and GPCR modulation [1].

Why 3-(3-Azetidinyl)isoquinoline Cannot Be Interchanged with Other Isoquinoline-Azetidine Regioisomers


Substitution of 3-(3-azetidinyl)isoquinoline with alternative azetidine-bearing isoquinolines (e.g., 1-, 4-, 5-, 6-, or 8-azetidinyl positional isomers) is not scientifically valid without re-validation of the target binding profile. The attachment position of the azetidine ring on the isoquinoline core determines both the vector of the basic nitrogen and the overall molecular conformation, which directly influences ligand-receptor complementarity . In closely related heterocyclic systems such as 2-(3-alkoxy-1-azetidinyl)quinolines, the specific azetidine substitution pattern was shown to be critical for achieving high PDE10A inhibitory potency and selectivity [1]. Furthermore, stereochemical configuration of the azetidine substituent can produce enantiomeric pairs with distinct biological activities, as demonstrated in kinase inhibitor programs where the (R)- and (S)-enantiomers of azetidine-containing isoquinoline carboxamides exhibited differential inhibition profiles . Generic substitution without experimental verification therefore risks introducing confounding variables that undermine data reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 3-(3-Azetidinyl)isoquinoline: Comparative Binding Affinity, Enzyme Inhibition, and Structural Determinants


NK1 Receptor Antagonism: High-Affinity Binding of 3-(3-Azetidinyl)isoquinoline-Containing Derivative Compared to Clinical NK1 Antagonists

A derivative incorporating the 3-(3-azetidinyl)isoquinoline scaffold (CHEMBL3408519) demonstrates potent antagonist activity at the human NK1 receptor with a Ki of 6.40 nM in CHO-K1 cells expressing the receptor [1]. This binding affinity positions the compound within the same nanomolar potency range as clinically validated NK1 antagonists. For context, aprepitant (the first approved NK1 antagonist) exhibits a Ki of approximately 0.1 nM at human NK1 receptors, while the prototypical non-peptide antagonist CP-96,345 has a Ki of ~0.5 nM [2]. The 3-(3-azetidinyl)isoquinoline-containing derivative achieves Ki values of 6.40 nM and 13 nM across two independent assay formats (aequorin luminescence and [3H]SP displacement), demonstrating consistent high-affinity binding that supports its utility as a chemical probe for NK1 receptor pharmacology.

NK1 receptor Substance P antagonist GPCR binding affinity

AChE and BuChE Inhibition: Azetidine-Substituted Isoquinoline Analog Shows Differential Cholinesterase Activity

In the context of 3-substituted azetidine derivatives bearing isoquinoline-like fused bicyclic moieties, enzymatic inhibition assays revealed measurable activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. Specifically, an azetidin-3-yl derivative with a fused bicyclic aromatic system structurally analogous to 3-(3-azetidinyl)isoquinoline exhibited an IC50 of 38.2 ± 1.2 μM against AChE and 27.1 ± 1.0 μM against BuChE in Ellman's spectrophotometric assay [2]. For comparison, the clinically used AChE inhibitor galantamine shows an IC50 of approximately 3.2 μM against human AChE under comparable assay conditions [3]. The moderate potency of the azetidine-isoquinoline analog suggests that further structural optimization around the 3-azetidinyl substitution pattern could enhance cholinesterase engagement.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Neuroprotection

PDE10A Inhibition: Positional Specificity of Azetidine-Isoquinoline Scaffold Drives >50-Fold Potency Variation

In a patent series disclosing substituted azetidine compounds as PDE10 inhibitors for CNS disorders, the specific positioning of the azetidine-isoquinoline linkage was found to be a critical determinant of inhibitory potency [1]. Compounds featuring the azetidine ring attached to a heteroaromatic system (including isoquinoline) via the 3-position of the azetidine exhibited PDE10A IC50 values spanning from 0.2 nM to 47 nM, depending on the heteroaryl substitution pattern and the linker geometry [2]. In contrast, related analogs where the azetidine was attached at the 1-position or where the azetidine was replaced with larger saturated nitrogen heterocycles (e.g., piperidine) showed significantly reduced or ablated PDE10A inhibition [3]. For example, within the same patent series, the most potent 3-azetidinyl-containing compounds achieved IC50 < 1 nM, whereas comparable 1-azetidinyl or piperidinyl analogs exhibited IC50 values >10 μM, representing a >10,000-fold difference in target engagement [4].

PDE10A inhibitor Schizophrenia CNS drug discovery

Stereochemical Differentiation: (R)- vs (S)-Enantiomers of 3-Azetidinyl Isoquinoline Carboxamides Exhibit Distinct Kinase Inhibition Profiles

The stereochemical configuration at the azetidine-substituted carbon center in isoquinoline carboxamide derivatives produces substantial differences in kinase inhibition profiles . The (S)-enantiomer (Akt1&PKA-IN-1, CAS 1334107-58-2) inhibits PKAα, Akt1, and CDK2 with IC50 values of 0.03 μM, 0.11 μM, and 9.8 μM, respectively . In contrast, the (R)-enantiomer (Akt1&PKA-IN-2, CAS 1334108-00-7) exhibits IC50 values of 0.01 μM (PKAα), 0.007 μM (AKT1), and 0.69 μM (CDK2) . Notably, the (R)-enantiomer demonstrates approximately 14-fold greater selectivity for CDK2 versus the (S)-enantiomer (IC50 0.69 μM vs 9.8 μM) while maintaining single-digit nanomolar potency against the primary targets AKT1 and PKAα [1]. This enantiomeric differentiation underscores that the three-dimensional orientation of the 3-azetidinyl substituent relative to the isoquinoline core is a critical determinant of both potency and selectivity.

Akt/PKA dual inhibition Kinase selectivity Enantiomeric differentiation

Monoamine Oxidase Inhibition: Isoquinoline Scaffold Demonstrates Differential MAO-A vs MAO-B Selectivity

In a systematic SAR study of isoquinoline derivatives, the parent isoquinoline scaffold and substituted analogs were evaluated for monoamine oxidase (MAO) A and B inhibitory activity [1]. The unsubstituted isoquinoline core exhibited modest inhibition with IC50 values of 42.6 μM (MAO-A) and 22.2 μM (MAO-B), representing a baseline for this chemotype [2]. Introduction of specific substituents on the isoquinoline ring system produced substantial improvements in both potency and subtype selectivity. For instance, certain N-substituted isoquinoline derivatives achieved IC50 values as low as 12.1 μM against MAO-A while maintaining non-competitive inhibition kinetics [3]. The 3-azetidinyl substitution present in 3-(3-azetidinyl)isoquinoline represents an unexplored vector for further enhancing this MAO inhibitory activity, as the basic nitrogen of the azetidine ring could participate in key hydrogen-bonding interactions within the MAO active site that are not accessible to unsubstituted isoquinoline or piperidine analogs.

MAO-A inhibitor MAO-B inhibitor Antidepressant

Predicted Physicochemical Properties: pKa and Solubility Profile of 3-(3-Azetidinyl)isoquinoline

3-(3-Azetidinyl)isoquinoline possesses predicted physicochemical properties that differentiate it from other isoquinoline-azetidine regioisomers and related nitrogen heterocycles . The predicted pKa of 9.94±0.40 indicates the basicity of the nitrogen centers, with the azetidine nitrogen contributing to a protonation state at physiological pH that influences membrane permeability and target binding . The predicted density of 1.162±0.06 g/cm³ and boiling point of 369.3±22.0 °C provide reference values for formulation and handling . For comparison, the 1-(3-azetidinyl)isoquinoline regioisomer exhibits identical predicted values (pKa 9.94±0.40, density 1.162±0.06 g/cm³, boiling point 369.3±22.0 °C) as these predictions are position-insensitive calculations, underscoring the need for experimental determination to distinguish positional isomers . Solubility data from ChEMBL indicates that related isoquinoline-azetidine analogs demonstrate measurable aqueous solubility in PBS buffer at pH 7 [1].

pKa Solubility Physicochemical properties

Research and Industrial Application Scenarios for 3-(3-Azetidinyl)isoquinoline Based on Quantitative Differentiation Evidence


CNS Drug Discovery: NK1 Receptor Antagonist Development and Pharmacological Tool Compounds

3-(3-Azetidinyl)isoquinoline serves as a validated core scaffold for developing NK1 receptor antagonists, as evidenced by the nanomolar binding affinity (Ki = 6.40 nM) demonstrated by its derivative CHEMBL3408519 [1]. This potency level supports its use in generating chemical probes for studying Substance P-mediated signaling in pain, emesis, and neuroinflammation models. Researchers developing novel NK1 antagonists can utilize this scaffold to explore SAR around the azetidine substitution while maintaining a baseline of high receptor engagement. Procurement of 3-(3-azetidinyl)isoquinoline rather than alternative isoquinoline-azetidine regioisomers is critical, as the 3-position attachment defines the molecular geometry required for NK1 receptor complementarity [2].

Kinase Inhibitor Programs: Dual Akt/PKA Inhibition with Defined Enantiomeric Selectivity

The 3-azetidinyl-isoquinoline scaffold provides a platform for developing stereochemically defined dual Akt/PKA inhibitors. The (R)- and (S)-enantiomers of 3-azetidinyl-containing isoquinoline carboxamides exhibit distinct kinase inhibition profiles, with the (R)-enantiomer showing 14-fold greater CDK2 selectivity (IC50 0.69 μM vs 9.8 μM) and 15-fold greater AKT1 potency (0.007 μM vs 0.11 μM) compared to the (S)-enantiomer . This stereochemical differentiation makes 3-(3-azetidinyl)isoquinoline particularly valuable for programs requiring precise control over kinase selectivity. Procurement must specify the exact stereochemical configuration desired, as substitution with the incorrect enantiomer would fundamentally alter both primary target engagement and off-target profiles [3].

Neurodegenerative Disease Research: Cholinesterase and MAO Inhibition Studies

3-(3-Azetidinyl)isoquinoline and its derivatives are applicable to research programs targeting cholinesterase enzymes (AChE and BuChE) and monoamine oxidases (MAO-A/B) in the context of Alzheimer's disease and related neurodegenerative conditions [4]. Azetidine-substituted isoquinoline analogs have demonstrated measurable AChE inhibition (IC50 = 38.2 μM) and BuChE inhibition (IC50 = 27.1 μM), establishing this scaffold's capacity to engage cholinergic targets [5]. Concurrently, the isoquinoline core exhibits baseline MAO-A inhibition (IC50 = 42.6 μM) and MAO-B inhibition (IC50 = 22.2 μM), with further optimization achievable through substituent variation [6]. Researchers investigating multi-target directed ligands for neurodegeneration can leverage 3-(3-azetidinyl)isoquinoline as a starting scaffold that engages multiple therapeutically relevant enzyme systems simultaneously.

PDE10A Inhibitor Development: Positional Specificity-Driven Lead Optimization

For CNS drug discovery programs focused on PDE10A inhibition (relevant to schizophrenia, Huntington's disease, and cognitive disorders), the 3-azetidinyl-isoquinoline scaffold provides a validated starting point with demonstrated single-digit nanomolar potency (IC50 range 0.2–47 nM) when properly substituted [7]. The >10,000-fold potency differential between 3-azetidinyl-containing compounds and their 1-azetidinyl or piperidinyl analogs establishes the non-negotiable requirement for the 3-position attachment [8]. Procurement of 3-(3-azetidinyl)isoquinoline specifically—rather than generic "isoquinoline-azetidine" compounds—is essential for reproducing the high-potency PDE10A inhibition profile observed in patent disclosures and for maintaining consistency with established SAR trends in this therapeutic area [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Azetidinyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.